molecular formula C20H16N4OS2 B2403891 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 671198-80-4

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B2403891
CAS No.: 671198-80-4
M. Wt: 392.5
InChI Key: TZPHZUWZVGUGON-UHFFFAOYSA-N
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Description

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a heterocyclic compound that combines the structural features of quinoline, thiadiazole, and acetamide. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS2/c1-13-11-18(21-16-10-6-5-9-15(13)16)26-12-17(25)22-20-23-19(27-24-20)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPHZUWZVGUGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves the following steps:

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Linkage

The sulfanyl (-S-) bridge between quinoline and acetamide acts as a nucleophilic site. Under alkaline conditions, this thioether undergoes substitution with alkyl halides:

ReagentConditionsProduct FormedYieldSource
Methyl iodideKOH/ethanol, 50°C, 2hS-methyl derivative with iodide byproduct78%
Benzyl chlorideDMF, 80°C, 4hBenzylated quinoline-thiadiazole hybrid65%

Mechanistic Insight : The reaction proceeds via SN2 pathway, with deprotonation enhancing nucleophilicity of the sulfur atom .

Oxidation Reactions

The thioether group oxidizes selectively under controlled conditions:

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)Acetic acid, 25°C, 6hSulfoxide derivativeNo overoxidation to sulfone
mCPBADCM, 0°C → RT, 2hSulfone derivative94% conversion

Structural Impact : Oxidation increases polarity by 38% (logP reduction from 3.2 → 2.1 for sulfoxide) .

Thiadiazole Ring Modifications

The 1,2,4-thiadiazole core participates in regioselective reactions:

Electrophilic Aromatic Substitution

ReactionReagentPositionOutcome
NitrationHNO₃/H₂SO₄, 0°CC-5Introduces -NO₂ group (82% yield)
BrominationBr₂/FeBr₃, 40°CC-3Forms 3-bromo derivative

Ring-Opening Reactions

ConditionsProductApplication
NH₂NH₂·H₂O, ethanol refluxThiosemicarbazide derivativeChelating agent synthesis
NaOH 10M, 100°CCleavage to amidine and sulfur speciesDegradation studies

Acetamide Group Reactivity

The N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide moiety undergoes characteristic transformations:

Reaction TypeConditionsProductKinetic Data (k, s⁻¹)
Acidic hydrolysis6M HCl, reflux, 8hCarboxylic acid + thiadiazolamine2.4×10⁻⁴
Basic hydrolysis5M NaOH, 70°C, 4hAcetate salt + free amine5.1×10⁻³
Schotten-BaumannRCOCl/pyridine, 0°CAcylated derivativesN/A (quantitative)

Stability Data :

  • pH 1-3: Stable for >24h (95% integrity)

  • pH >10: Rapid decomposition (t₁/₂ = 1.5h)

Metal Complexation

The compound acts as a polydentate ligand:

Metal SaltStoichiometryGeometryLog K (25°C)
Cu(II) acetate1:1Square planar8.9 ± 0.2
Fe(III) chloride1:2Octahedral12.4 ± 0.3
Zn(II) nitrate1:1Tetrahedral6.7 ± 0.1

Binding Sites :

  • Thiadiazole N-atoms

  • Acetamide carbonyl oxygen

  • Quinoline nitrogen

Photochemical Behavior

UV irradiation induces structural changes:

λ (nm)AtmosphereDegradation PathwayQuantum Yield (Φ)
254N₂C-S bond cleavage0.18
365O₂Singlet oxygen-mediated oxidation0.32

Half-lives :

  • Daylight: 14 days

  • UV light: 6.2h

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The compound's multifunctional nature requires careful optimization of reaction conditions to achieve desired selectivity, particularly when modifying the thiadiazole ring or coordinating metal ions .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities. The following table summarizes some related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
1. 4-Methylquinoline DerivativesQuinoline coreAntimicrobial, Antitumor
2. 1,3,4-Thiadiazole DerivativesThiadiazole coreAnticancer, Anti-inflammatory
3. N-(Phenyl)-Thiadiazole AcetamidesThiadiazole + AcetamideAnticonvulsant

The dual heterocyclic nature of 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide may enhance its biological activity compared to single-component derivatives.

Anticancer Activity

Compounds similar to This compound have been studied for their anticancer properties. For instance, research on quinazolinone derivatives has shown promising results against various cancer cell lines. In vitro studies indicated significant cytotoxicity against MDA-MB 231 breast cancer cells when tested with synthesized derivatives .

Antimicrobial Properties

The quinoline structure is well-documented for its antimicrobial properties. Studies have demonstrated that compounds containing both quinoline and thiadiazole exhibit enhanced antibacterial effects against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Study on Quinoline Derivatives

A recent study focused on synthesizing novel quinoline derivatives revealed that certain modifications in the molecular structure significantly enhanced anticancer activity. The synthesized compounds were evaluated using MTT assays against various cancer cell lines, demonstrating that the incorporation of thiadiazole rings improved efficacy .

Thiadiazole-Based Compounds

Another investigation into thiadiazole-based compounds found that they exhibited notable anti-inflammatory properties in animal models. The study highlighted the potential of these compounds in treating inflammatory diseases while also providing insights into their pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-[(4-methylquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide and 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters share structural similarities.

Biological Activity

The compound 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic molecule that integrates a quinoline moiety with a thiadiazole and an acetamide functional group. This unique structural combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound can be described structurally as follows:

  • Quinoline Moiety : A fused bicyclic structure known for its biological activity.
  • Thiadiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, often associated with anticancer and anti-inflammatory properties.
  • Acetamide Group : Enhances solubility and biological activity.

Biological Activity

Research has indicated that compounds featuring both quinoline and thiadiazole structures exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of This compound .

Anticancer Activity

  • In vitro Studies : Compounds similar to this structure have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazoles have been reported to inhibit cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL .
    Cell LineIC50 Value (μg/mL)Reference
    HCT1163.29
    H46010
    MCF-70.28
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key cellular pathways such as tubulin polymerization and ERK1/2 kinase activity, leading to apoptosis in cancer cells .

Antimicrobial Properties

Compounds containing quinoline and thiadiazole moieties have also demonstrated antimicrobial activities. For example, several derivatives have been shown to possess antibacterial properties against a range of pathogenic bacteria, suggesting potential applications in treating infectious diseases.

Structure-Activity Relationship (SAR)

The dual heterocyclic nature of This compound enhances its biological activity compared to single-component derivatives. The presence of specific substituents on the quinoline or thiadiazole rings can significantly influence the compound's potency and selectivity against various biological targets .

Study on Anticancer Efficacy

A recent study evaluated a series of thiadiazole derivatives similar to this compound for their anticancer properties. The results indicated that modifications at the phenyl ring significantly affected cytotoxicity levels across different cancer cell lines. The most potent derivatives showed IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

Research on Antimicrobial Activity

Another investigation focused on the antimicrobial potential of quinoline-thiadiazole hybrids. These compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(4-methylquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A general protocol involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane under triethylamine catalysis at 20–25°C. Post-reaction, the product is precipitated by diluting with water, filtered, and recrystallized from ethanol-DMF mixtures . Optimization studies suggest that maintaining anhydrous conditions and controlled stoichiometry (e.g., 1:1 molar ratio of reactants) improves yields to >70%. Purification via column chromatography or fractional crystallization is critical for removing byproducts like unreacted starting materials .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with quinoline and thiadiazole protons appearing as distinct deshielded signals (δ 8.5–9.0 ppm) .
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths (e.g., C–S bonds at ~1.75 Å) and dihedral angles between the quinoline and thiadiazole moieties (~45°), confirming stereoelectronic interactions .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Antiexudative activity is assessed using rat models of formalin-induced edema. Doses of 10–50 mg/kg reduce paw edema by 30–50% compared to controls, likely via inhibition of cyclooxygenase-2 (COX-2) or histamine pathways . In vitro cytotoxicity screens (e.g., MTT assays) show IC50_{50} values of 10–20 µM against human cancer cell lines, suggesting moderate antiproliferative potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on quinoline or thiadiazole) affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Quinoline substituents : Electron-withdrawing groups (e.g., –NO2_2) at the 4-position enhance anti-inflammatory activity by 20% but reduce solubility. Methyl groups balance lipophilicity and bioavailability .
  • Thiadiazole modifications : Phenyl rings at position 5 improve binding to tyrosine kinase receptors, while bulkier substituents (e.g., –CF3_3) increase steric hindrance, reducing efficacy .
    • Data Analysis : Multivariate regression models correlate logP values (>3.5) with improved membrane permeability but higher hepatotoxicity risks .

Q. What mechanisms underlie the compound’s anti-inflammatory effects, and how can contradictory data in existing studies be resolved?

  • Methodological Answer : Mechanistic contradictions arise from model-specific responses:

  • In vivo : Suppression of TNF-α and IL-6 in rat edema models suggests cytokine modulation .
  • In vitro : Conflicting reports on NF-κB inhibition vs. COX-2 selectivity may stem from cell-line variability (e.g., RAW 264.7 macrophages vs. HEK293). Resolve via dose-response assays and siRNA knockdowns to isolate pathways .
    • Experimental Design : Use isogenic cell lines and standardized inflammation models (e.g., LPS-induced IL-1β secretion) to minimize variability .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies high-affinity binding to COX-2 (binding energy: −9.2 kcal/mol) via hydrogen bonds with Arg120 and hydrophobic interactions with the quinoline ring . MD simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating stable binding .

Q. What strategies improve the compound’s pharmacokinetic profile, particularly oral bioavailability?

  • Methodological Answer :

  • Prodrug design : Esterification of the acetamide group increases solubility (e.g., phosphate prodrugs show 2× higher Cmax_{max} in rat plasma) .
  • Nanocarriers : PEGylated liposomes enhance circulation time (t1/2_{1/2} >8 hrs) and reduce renal clearance .

Q. How can crystallographic challenges (e.g., polymorphism) during formulation be addressed?

  • Methodological Answer : Polymorph screening via solvent evaporation (e.g., ethanol/water mixtures) identifies stable Form I crystals (melting point: 215°C). Differential scanning calorimetry (DSC) and PXRD distinguish polymorphs, ensuring batch consistency .

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